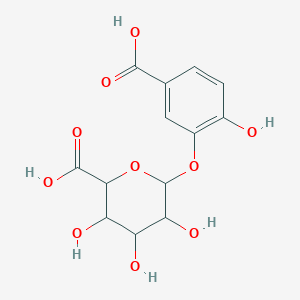
6-(5-Carboxy-2-hydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(5-Carboxy-2-hydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound with a unique structure that includes multiple hydroxyl and carboxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Carboxy-2-hydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with a phenolic compound and introduce the carboxyl and hydroxyl groups through a series of reactions including hydroxylation, carboxylation, and glycosylation. The reaction conditions often require specific catalysts, controlled temperatures, and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or engineered microorganisms to facilitate the synthesis. For example, engineered Escherichia coli can be used in a two-stage process involving hydroxylation and decarboxylation to produce the desired compound efficiently .
化学反应分析
Types of Reactions
6-(5-Carboxy-2-hydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid can undergo various chemical reactions including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxyl groups can be reduced to form alcohols or aldehydes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce alcohols or aldehydes.
科学研究应用
6-(5-Carboxy-2-hydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme activity and metabolic pathways.
Medicine: The compound has potential therapeutic applications due to its antioxidant properties.
Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 6-(5-Carboxy-2-hydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and carboxyl groups allow it to participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antioxidant activity and enzyme inhibition.
相似化合物的比较
Similar Compounds
5-Carboxy-2-hydroxyphenyl hexopyranosiduronic acid: Similar structure with a hexopyranosiduronic acid moiety.
2-(5-Carboxy-2-hydroxyphenoxy)-N,N,N-trimethylethanaminium: Contains a trimethylethanaminium group.
Uniqueness
6-(5-Carboxy-2-hydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid is unique due to its combination of multiple hydroxyl and carboxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C13H14O10 |
|---|---|
分子量 |
330.24 g/mol |
IUPAC 名称 |
6-(5-carboxy-2-hydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C13H14O10/c14-5-2-1-4(11(18)19)3-6(5)22-13-9(17)7(15)8(16)10(23-13)12(20)21/h1-3,7-10,13-17H,(H,18,19)(H,20,21) |
InChI 键 |
CXNFDJSOAJNKSU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





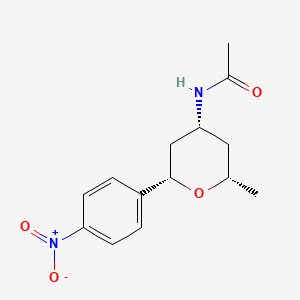
![2-[6-Fluoro-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12312031.png)
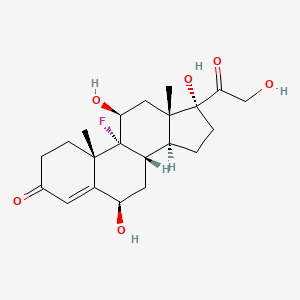
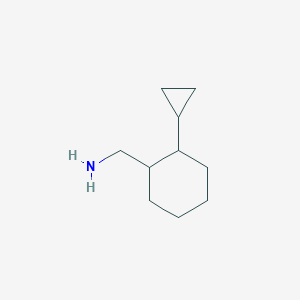
![4-Fluoro-3-[(3-hydroxyazetidin-1-yl)methyl]benzonitrile](/img/structure/B12312038.png)
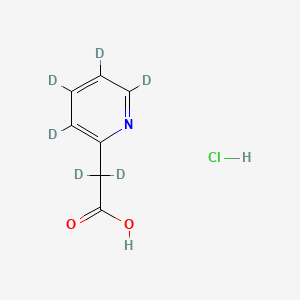
![[2-(3-Aminobenzenesulfinyl)acetyl]urea](/img/structure/B12312041.png)

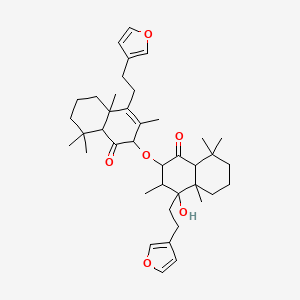

![tert-butylN-[(2S)-1-aminopropan-2-yl]-N-methylcarbamate](/img/structure/B12312082.png)
